![molecular formula C10H14O B14314820 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one CAS No. 112929-71-2](/img/structure/B14314820.png)
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbicyclo[321]oct-6-en-2-one is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a cyclohexane ring and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one typically involves the following steps:
Alkylation of 2,6-dimethylcyclohexanone: This step involves the reaction of 2,6-dimethylcyclohexanone with allyl bromide to form olefinic ketones.
Ozonolysis: The olefinic ketones are then subjected to ozonolysis, which cleaves the double bonds to form keto aldehydes.
Intramolecular Aldol Condensation: The keto aldehydes undergo intramolecular aldol condensation to form a mixture of bicyclic alcohols.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
科学的研究の応用
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
- 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one
- 2,6-Dimethylbicyclo[3.2.1]octane
- 1,5-Dimethylbicyclo[3.2.1]octan-8-one
Uniqueness
3,3-Dimethylbicyclo[321]oct-6-en-2-one is unique due to its specific substitution pattern and the presence of a ketone group at the 2-position
特性
CAS番号 |
112929-71-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
XJJGGVDZLKIKKS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CC(C1=O)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


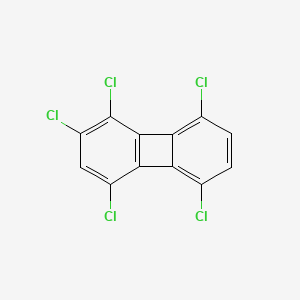
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
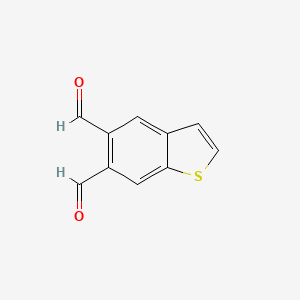

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
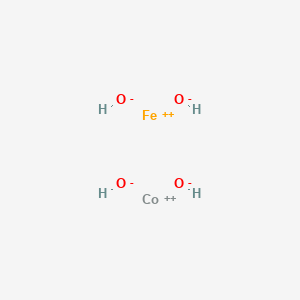
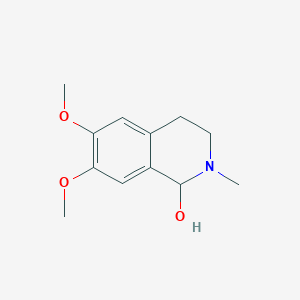

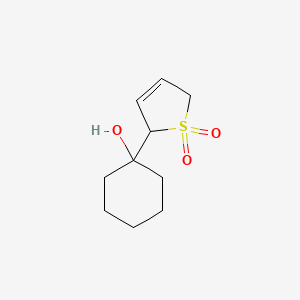

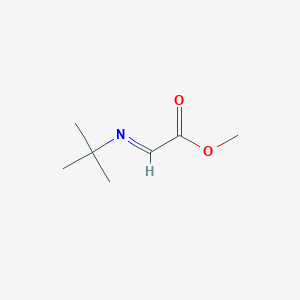
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
